heptane-1,7-diamine dihydrochloride

説明

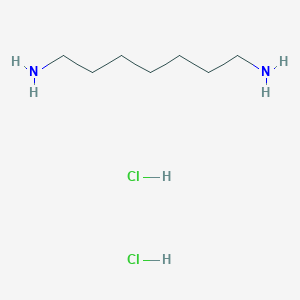

Heptane-1,7-diamine dihydrochloride is a linear aliphatic diamine hydrochloride with a seven-carbon backbone and two amine groups, each protonated and associated with chloride ions. It serves as a precursor in organic synthesis, particularly for preparing derivatives like Schiff bases or coordination complexes. For example, it is used to synthesize N,N’-bis(2-thienylmethyl)this compound via condensation with 2-thiophenecarboxaldehyde .

特性

CAS番号 |

15536-15-9 |

|---|---|

分子式 |

C7H20Cl2N2 |

分子量 |

203.15 g/mol |

IUPAC名 |

heptane-1,7-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |

InChIキー |

AONICXOBQWKSJL-UHFFFAOYSA-N |

SMILES |

C(CCCN)CCCN.Cl.Cl |

正規SMILES |

C(CCCN)CCCN.Cl.Cl |

他のCAS番号 |

15536-15-9 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sitosterol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from plant oils using solvents such as ethanol or hexane. The extracted sitosterol is then purified using techniques like crystallization or chromatography .

Industrial Production Methods: In industrial settings, sitosterol is often extracted from by-products of the wood pulp industry, such as tall oil. The extraction process involves saponification, where the tall oil is treated with an alkali to produce soap and free sterols. The sterols are then separated and purified to obtain sitosterol .

化学反応の分析

反応の種類: シトステロールは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: シトステロールは、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができます。

還元: シトステロールは、炭素上にパラジウムなどの触媒の存在下で水素ガスを用いて還元させることができます。

置換: シトステロールは、塩素や臭素などのハロゲンと置換反応を起こすことができ、ハロゲン化シトステロール誘導体を生成します.

主要な生成物:

酸化: シトステロールオキシド

還元: シトスタノール

置換: ハロゲン化シトステロール誘導体

科学的研究の応用

シトステロールは、さまざまな分野で幅広い科学研究に応用されています。

化学:

生物学:

医学:

産業:

作用機序

シトステロールは、さまざまなメカニズムを通じてその効果を発揮します。

類似化合物との比較

Structural Features

- Heptane-1,7-diamine dihydrochloride : Linear C7 chain with terminal NH₂ groups protonated as NH₃⁺Cl⁻. The extended carbon chain provides flexibility, making it suitable for applications requiring molecular bridging .

- Putrescine dihydrochloride (1,4-diaminobutane dihydrochloride): Shorter C4 chain. The reduced chain length increases aqueous solubility but limits conformational flexibility compared to the C7 analog .

- Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride : A rigid bicyclic structure with amine groups at positions 1 and 3. The constrained geometry enhances thermal stability and influences stereochemical outcomes in coordination chemistry .

- (2S)-2,5-Diaminopentanamide dihydrochloride: Combines a diamine backbone with an amide functional group, introducing hydrogen-bonding capabilities and altering solubility profiles .

Physical and Chemical Properties

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。